molecular formula C11H22N2O4 B14028690 Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B14028690
M. Wt: 246.30 g/mol
InChI Key: VGGYUDFVTOXUCA-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a chemical compound with a complex structure that includes an oxazepane ring, an amino group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction is typically carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups, such as tert-butyl, helps in stabilizing the intermediate compounds and facilitates the purification process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Oxidation: 6-amino-6-(carboxymethyl)-1,4-oxazepane-4-carboxylate.

    Reduction: 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-amine.

    Substitution: 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylic acid.

Scientific Research Applications

Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxazepane ring can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Similar in having a tert-butyl ester group but lacks the oxazepane ring.

    6-amino-1,4-oxazepane-4-carboxylate: Similar in having the oxazepane ring and amino group but lacks the tert-butyl ester.

Uniqueness

Tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is unique due to the combination of its structural features, including the oxazepane ring, amino group, and tert-butyl ester. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl 6-amino-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-4-5-16-8-11(12,6-13)7-14/h14H,4-8,12H2,1-3H3

InChI Key

VGGYUDFVTOXUCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)(CO)N

Origin of Product

United States

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